
(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- is a heterocyclic compound that combines the structural features of benzopyran, triazole, and ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one: A similar compound without the dimethyl substitution.
Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6-methyl-: A compound with a single methyl substitution.
Uniqueness
The presence of two methyl groups in (1)Benzopyrano(2,3-d)-1,2,3-triazol-9(1H)-one, 6,7-dimethyl- imparts unique chemical and physical properties, making it distinct from its analogs. These substitutions can affect its reactivity, stability, and biological activity.
特性
CAS番号 |
75020-35-8 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
6,7-dimethyl-2H-chromeno[2,3-d]triazol-9-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-3-7-8(4-6(5)2)16-11-9(10(7)15)12-14-13-11/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
PBGCGRCZLKCOCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC3=NNN=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


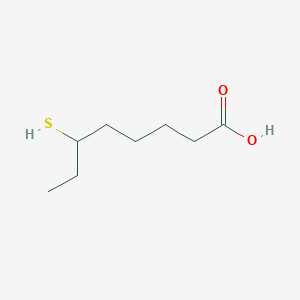
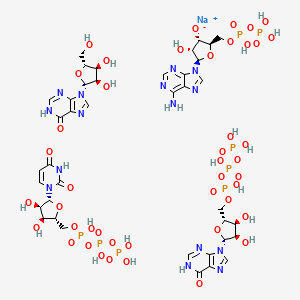
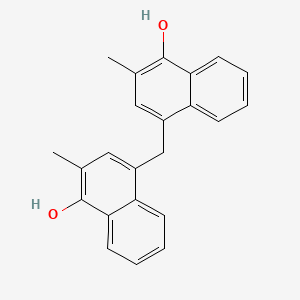
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
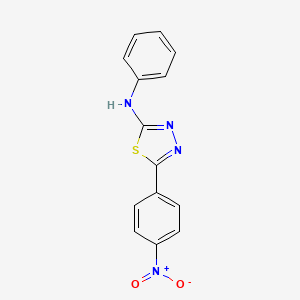
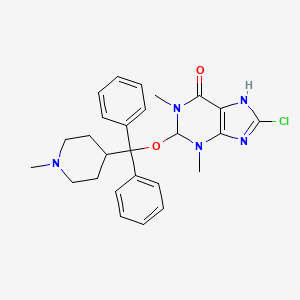
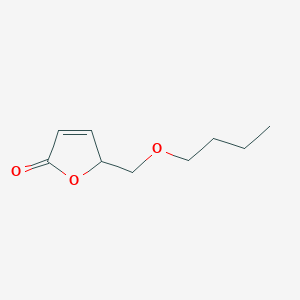
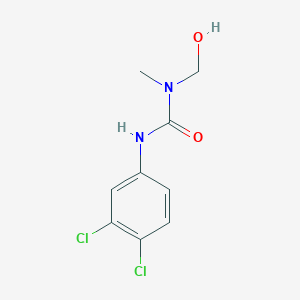
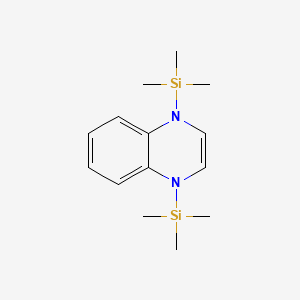
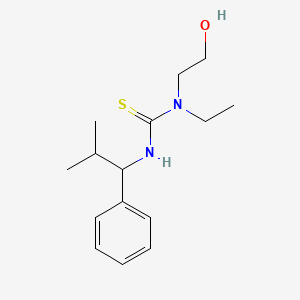
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
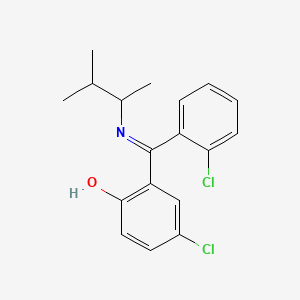
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
